molecular formula C10H10ClNO3 B572435 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene CAS No. 1265236-34-7

1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene

Cat. No.: B572435
CAS No.: 1265236-34-7
M. Wt: 227.644
InChI Key: QMJYEEVSIREZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of benzene, featuring a chlorine atom, a cyclopropylmethoxy group, and a nitro group attached to the benzene ring

Preparation Methods

The synthesis of 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

    Nitration: The nitration of 1-chloro-2-(cyclopropylmethoxy)benzene to introduce the nitro group.

The reaction conditions for these steps often include the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group, leading to the formation of aldehydes or carboxylic acids.

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropylmethoxy group may also influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene can be compared with other similar compounds, such as:

    1-Chloro-2-(methoxy)-4-nitrobenzene: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    1-Chloro-2-(cyclopropylmethoxy)-4-aminobenzene: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

    1-Bromo-2-(cyclopropylmethoxy)-4-nitrobenzene:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s properties and applications.

Biological Activity

1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene is a chemical compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and toxicology. Understanding its biological activity is crucial for evaluating its safety and therapeutic potential.

Chemical Structure and Properties

The compound features a chloro group, a nitro group, and a cyclopropylmethoxy substituent, which contribute to its unique chemical properties. The molecular formula is C10_{10}H10_{10}ClN1_{1}O3_{3}, and its CAS number is 1265236-34-7.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures can influence enzyme activities and receptor interactions, potentially leading to physiological effects such as cytotoxicity or modulation of metabolic pathways .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing significant inhibitory effects. The exact mechanism of action in antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Cytotoxicity Studies

Research has demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, it has shown promise in inhibiting the growth of MCF-7 and MDA-MB-231 breast cancer cells, with studies indicating that it may enhance the efficacy of established chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Combination with DoxorubicinSynergistic Effect
MCF-715YesSignificant
MDA-MB-23110YesHighly Significant

Hematological Effects

Research indicates that exposure to nitro-substituted compounds can lead to hematological changes such as methemoglobinemia and oxidative damage to red blood cells. These findings underscore the importance of evaluating the compound's effects on blood parameters in future studies .

Case Studies

A notable case study involved the administration of this compound in a controlled environment where various dosages were tested for toxicity and efficacy against specific pathogens. Results indicated dose-dependent responses, reinforcing the necessity for careful dosage management in therapeutic applications.

Properties

IUPAC Name

1-chloro-2-(cyclopropylmethoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-9-4-3-8(12(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJYEEVSIREZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737884
Record name 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265236-34-7
Record name 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.